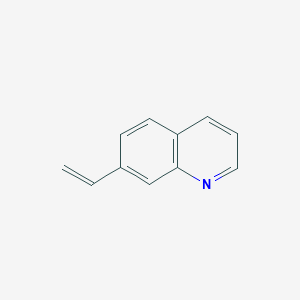
7-Ethenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethenylquinoline is a chemical compound with the CAS Number: 2137872-66-1 . It has a molecular weight of 155.2 . The compound is also known as 7-vinylquinoline . It is typically stored at a temperature of 4 degrees Celsius . The physical form of 7-Ethenylquinoline is liquid .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular structure of 7-Ethenylquinoline is complex and involves various physical and chemical properties. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Chemical Reactions Analysis
In the tautomeric Schiff bases, derived from 7-hydroxyquinoline, two competitive channels are possible upon excitation of the enol tautomer, namely proton transfer (PT) through intramolecular hydrogen bonding to the corresponding keto form and trans – cis isomerization around the azomethine double bond .
Physical And Chemical Properties Analysis
7-Ethenylquinoline is a liquid at room temperature . It has a molecular weight of 155.2 . The compound is also known as 7-vinylquinoline . It is typically stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinoline motifs, such as 7-Ethenylquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Applications
Quinoline derivatives have shown significant anticancer activities . They are used in the development of therapeutic agents that target cancer cells .
Antioxidant Applications
Quinoline-based compounds have demonstrated antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases .
Anti-Inflammatory Applications
Quinoline derivatives have been found to possess anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases .
Industrial Chemistry
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are used as scaffolds for leads in drug discovery and play a vital role in synthetic organic chemistry .
Dye Manufacturing
Quinoline-containing π-conjugated systems, such as 7-Ethenylquinoline, are often used as dyes . These compounds have an extended π-conjugated system and are used in photonics and optoelectronics as the basis for photosensitive materials . Substituted quinophthalones are widely used as dyes in the food, paper, and textile industries .
Safety and Hazards
Wirkmechanismus
Target of Action
Quinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .
Mode of Action
Quinolines generally target the bacterial enzymes DNA gyrase and DNA topoisomerase IV, where they stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This leads to cell death and turns out to be a very effective way of killing bacteria .
Biochemical Pathways
Quinolines are known to interfere with dna synthesis in bacteria by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Pharmacokinetics
Quinolones, a class of compounds related to quinolines, are known to have good tissue penetration, making them potent agents .
Result of Action
Quinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Action Environment
The effectiveness of quinolines can be influenced by factors such as ph and the presence of divalent cations .
Eigenschaften
IUPAC Name |
7-ethenylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h2-8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITKJZPTWAZTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethenylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2640076.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2640081.png)

![N-[2-amino-1-(4-ethylphenyl)ethyl]-N,N-dimethylamine](/img/structure/B2640083.png)
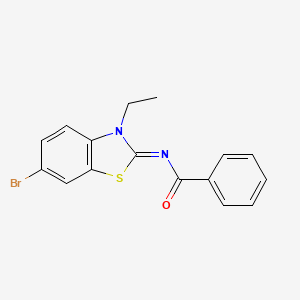
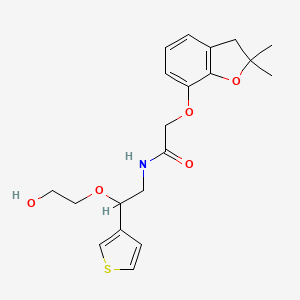
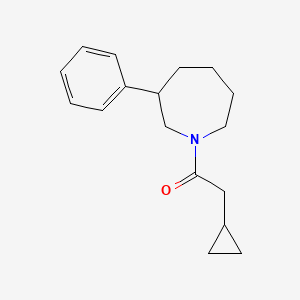
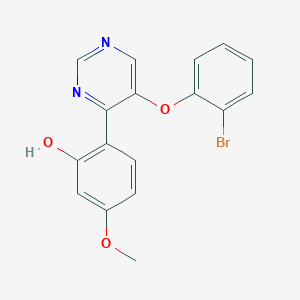
![N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2640091.png)
![4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2640092.png)
![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate](/img/structure/B2640094.png)
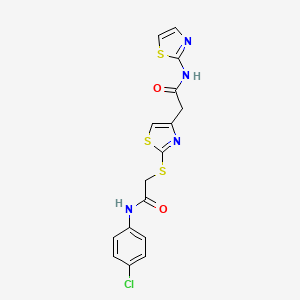
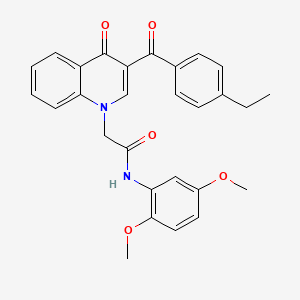
![N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640099.png)